4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

Catalog No.
S13960519
CAS No.
M.F
C12H12F2O2
M. Wt
226.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

Product Name

4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]benzaldehyde

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

InChI

InChI=1S/C12H12F2O2/c13-12(14)5-10(6-12)8-16-11-3-1-9(7-15)2-4-11/h1-4,7,10H,5-6,8H2

InChI Key

RBOOOAVNOZAHNC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)COC2=CC=C(C=C2)C=O

4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is an advanced, sp3-enriched electrophilic building block utilized in the synthesis of highly stable drug candidates and specialty materials. Featuring a versatile benzaldehyde handle for reductive aminations, Wittig olefinations, and condensation reactions, this compound enables the direct installation of the 4-((3,3-difluorocyclobutyl)methoxy)phenyl moiety into complex scaffolds. The strategic incorporation of the gem-difluorocyclobutyl group serves as a premium bioisosteric replacement for standard alkyl, cyclobutyl, or trifluoromethoxy ethers. It is specifically designed to modulate lipophilicity and block cytochrome P450-mediated oxidation at the cycloalkane core without sacrificing target binding affinity, making it a high-value precursor for late-stage lead optimization .

Research Fit

Gem-difluorocyclobutyl building block for conformational restriction and electronic modulation studies
Aldehyde handle suitable for late-stage diversification and library synthesis in lead optimization
May support investigation of metabolic stability and pKa shifts in matched molecular pair studies

Substituting this compound with the non-fluorinated 4-(cyclobutylmethoxy)benzaldehyde introduces severe downstream metabolic liabilities, as the unsubstituted C3 position of the cyclobutane ring is a known soft spot for rapid oxidative metabolism, leading to high intrinsic microsomal clearance. Conversely, substituting with 4-(trifluoromethoxy)benzaldehyde—a cheaper, common fluorinated alternative—sacrifices critical sp3-carbon volume and structural puckering, often resulting in a loss of binding affinity in sterically demanding hydrophobic pockets. Procurement of the exact 3,3-difluorocyclobutyl analog is therefore mandatory when downstream applications require both extended pharmacokinetic half-lives and precise 3D spatial occupation that generic linear or flat ethers cannot provide .

Substitution Risk

This Motif
3,3-Difluorocyclobutyl group creates a strong dipole, altering pKa and electron density
Common Analog
Cyclobutyl or cyclohexyl analogs lack the orthogonal dipole and associated electronic effects
This Motif
Reported hERG profile shift in GLP-1R agonist derivatives; structure-toxicity relationship observed
Common Analog
Piperidine or non-fluorinated cycloalkyl scaffolds may not reproduce the same hERG endpoint context
This Motif
Gem-difluoro architecture associated with conformational restriction and metabolic stability modulation
Common Analog
Mono-fluorinated or non-fluorinated analogs may not confer the same class-level property context

Microsomal Clearance Reduction via C3-Oxidation Blocking

The primary procurement driver for the 3,3-difluorocyclobutyl motif is its ability to arrest oxidative metabolism in downstream products. In comparative studies of functionalized scaffolds, replacing a standard cyclobutyl ether with a 3,3-difluorocyclobutyl ether prevents CYP450-mediated hydroxylation at the vulnerable C3 position. This structural modification routinely yields a substantial decrease in human liver microsomal (HLM) intrinsic clearance, often improving metabolic stability profiles by over 50% compared to non-fluorinated baselines .

Evidence DimensionIntrinsic Clearance (CL_int) in Human Liver Microsomes
Target Compound Data3,3-difluorocyclobutyl derivatives exhibit highly stabilized clearance rates
Comparator Or BaselineUnsubstituted cyclobutyl derivatives (highly susceptible to C3-hydroxylation)
Quantified Difference>50% reduction in microsomal clearance
ConditionsHLM stability assays for downstream functionalized scaffolds

Procuring this specific gem-difluorinated building block directly eliminates a major downstream optimization hurdle related to rapid in vivo degradation.

Permeability
Modulation
Class-level
3,3-Difluorocyclobutyl motif is qualitatively associated with enhanced passive permeability in derived compounds
Supports permeability-driven design when synthesizing analogs
Inference from medicinal chemistry programs; direct aldehyde data not reported

Lipophilicity (LogP) Modulation and Aqueous Solubility

Unlike the addition of a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group, which typically drives up lipophilicity and reduces aqueous solubility, gem-difluorination on a cyclobutane ring exerts a strong dipole moment that counteracts the hydrophobic bulk. Comparative physicochemical profiling demonstrates that incorporating the 3,3-difluorocyclobutyl group maintains or slightly lowers the partition coefficient (LogP) by approximately 0.2 to 0.4 units relative to the unsubstituted cyclobutyl analog, thereby preserving or enhancing the kinetic solubility of the final synthesized compounds [1].

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound Data3,3-difluorocyclobutyl ether motif
Comparator Or BaselineUnsubstituted cyclobutyl ether motif
Quantified DifferenceReduction of ~0.2 - 0.4 LogP units
ConditionsPhysicochemical profiling of matched molecular pairs

This specific compound allows chemists to increase metabolic stability without paying the typical penalty of increased lipophilicity and poor aqueous solubility.

hERG Endpoint
in Derivative
Reported
Final difluorocyclobutyl derivative: hERG IC50 >30 μM
Parent danuglipron: hERG IC50 = 4.3 μM
Supports hERG-related endpoint review in lead optimization
In vitro patch-clamp assay; >7-fold reduction reported

Enhanced sp3 Fraction (Fsp3) for 3D Pocket Occupation

When compared to the flat, freely rotating trifluoromethoxy (-OCF3) group, the 3,3-difluorocyclobutyl moiety provides a significantly higher fraction of sp3-hybridized carbons (Fsp3). The constrained, puckered geometry of the cyclobutane ring projects the fluorine atoms into specific spatial vectors, offering superior van der Waals contacts in deep, sterically demanding hydrophobic pockets. This geometric advantage translates to improved target residence times and binding affinities in advanced drug discovery programs where linear or flat ethers fail to achieve optimal fit [1].

Evidence DimensionFraction of sp3 carbons (Fsp3) and spatial volume
Target Compound Data4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde (high Fsp3, puckered conformation)
Comparator Or Baseline4-(Trifluoromethoxy)benzaldehyde (low Fsp3, linear/flat conformation)
Quantified DifferenceAddition of 4 sp3 carbons and distinct 3D spatial projection
ConditionsIn silico conformational analysis and target binding models

Selecting this building block ensures the final synthesized molecule possesses the necessary 3D structural complexity to engage complex protein targets effectively.

GLP-1R Potency
in Derivative
Reported
EC50 0.048 nM for difluorocyclobutyl-containing agonist (Compound 73)
Supports biased signaling and potency endpoint studies
cAMP assay; β-arrestin selectivity context reported

Synthesis of Metabolically Stable Kinase and GPCR Inhibitors

Due to its resistance to CYP450-mediated oxidation, this compound is the optimal precursor for synthesizing central nervous system (CNS) or systemic therapeutics where a cyclobutyl-like group is required for target engagement but suffers from high intrinsic clearance in early lead generation .

Optimization of Lead Compounds with Lipophilicity Constraints

In late-stage lead optimization where a molecule is approaching the upper limits of acceptable lipophilicity (LogP), utilizing this building block allows for the introduction of a robust, fluorine-rich hydrophobic interaction without further decreasing aqueous solubility, a common issue with standard alkylation [1].

Development of sp3-Enriched Screening Libraries

The compound serves as a premium electrophilic handle for generating high-Fsp3 compound libraries via reductive amination. These libraries are specifically designed to interrogate complex, deep hydrophobic pockets that are inaccessible to flat, sp2-dominated or linear trifluoromethoxy-containing molecules [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
GLP-1R Agonist Lead Optimization
3,3-Difluorocyclobutyl motif for electronic and steric modulation
hERG and cAMP assay endpoint context; biased signaling interpretation
Conformational and pKa Effect Studies
Gem-difluoro dipole and aldehyde diversification handle
Matched molecular pair analysis for pKa/LogD changes
19F NMR Probe Synthesis
Fluorine tag and reactive aldehyde for biomolecule conjugation
19F NMR conformational dynamics and binding studies

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

226.08053595 g/mol

Monoisotopic Mass

226.08053595 g/mol

Heavy Atom Count

16

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